molecular formula C10H19FN2O2 B3427247 (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 577691-56-6

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B3427247
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-SFYZADRCSA-N
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Description

“(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H17FN2O2 . It has a molecular weight of 252.29 .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with an amino group, a fluorine atom, and a carboxylate group . The specific 3D conformation is indicated by the (3S,4R) prefix .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not provided in the available resources .

Scientific Research Applications

  • Synthesis and Antibacterial Evaluation : Research involving the synthesis and evaluation of structurally related compounds, such as 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, has shown potential in developing new antibacterial agents. These studies highlight the importance of such compounds in medicinal chemistry for creating effective treatments against bacterial infections (Santilli, Scotese, & Yurchenco, 1975).

  • PET Imaging for Tumor Detection : Another area of application is in the synthesis of PET imaging agents, such as the syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are analogues of existing compounds. These studies are crucial for advancing diagnostic imaging techniques, particularly for identifying and monitoring tumor growth in various cancers (Martarello et al., 2002).

  • Metabolic and Enzymatic Studies : Research on the metabolism of tert-butylhydroquinone (TBHQ) to S-substituted conjugates in rats provides insights into how similar compounds might be metabolized in biological systems, including the formation of potentially nephrotoxic sulfur-containing metabolites. These findings are significant for understanding the safety and toxicological profiles of new chemical entities (Peters et al., 1996).

  • Neuropharmacology Research : The development of new GABAB agonists, such as fluoropyridyl ether analogues of baclofen, for potential use as PET radiotracers highlights the application of similar compounds in neuropharmacology. These studies aim to improve the understanding and treatment of neurological conditions by exploring the brain's receptor systems (Naik et al., 2018).

Safety And Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS RN

577691-56-6, 907544-20-1
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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